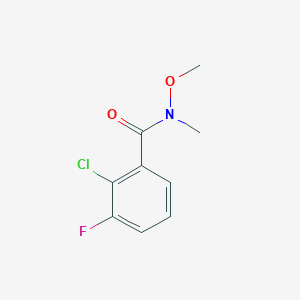

2-chloro-3-fluoro-N-methoxy-N-methylbenzamide

Description

2-Chloro-3-fluoro-N-methoxy-N-methylbenzamide is a substituted benzamide derivative characterized by a chloro group at the 2-position, a fluoro group at the 3-position of the benzene ring, and an N-methoxy-N-methyl carboxamide functional group. Substituted benzamides are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their tunable electronic properties and reactivity .

Properties

IUPAC Name |

2-chloro-3-fluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c1-12(14-2)9(13)6-4-3-5-7(11)8(6)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBRERVANKEPPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C(=CC=C1)F)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-fluoro-N-methoxy-N-methylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-3-fluorobenzoic acid and N-methoxy-N-methylamine.

Amide Formation: The carboxylic acid group of 2-chloro-3-fluorobenzoic acid is activated using reagents like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.

Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of 2-chloro-3-fluoro-N-methoxy-N-methylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-fluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products. For example, oxidation of the methoxy group can produce a corresponding aldehyde or carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Acids and Bases: Such as hydrochloric acid or sodium hydroxide for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-3-fluoro-N-methoxy-N-methylbenzamide serves as a valuable building block in drug development, particularly in the design of novel therapeutic agents. Its halogenated structure contributes to increased lipophilicity, which can enhance the bioavailability of drugs.

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in studies involving human bladder cancer cells, significant reductions in cell viability were observed at concentrations ranging from 10 µM to 50 µM, with apoptosis markers indicating increased cell death.

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 10 | 85 | 15 |

| 25 | 60 | 35 |

| 50 | 30 | 65 |

Biological Studies

The compound is utilized as a probe in biological studies to investigate the interactions of halogenated compounds with biological systems. Its unique structure allows it to interact with various biological macromolecules, including enzymes and receptors.

- Anti-inflammatory Effects : Research has shown that treatment with this compound can lead to a dose-dependent decrease in pro-inflammatory cytokines in macrophage models, suggesting potential applications in treating inflammatory diseases.

| Concentration (µM) | IL-6 Production (pg/mL) | TNF-alpha Production (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| 10 | 180 | 140 |

| 50 | 120 | 90 |

Industrial Applications

In the industrial sector, this compound is employed in the synthesis of agrochemicals and dyes. Its ability to serve as an intermediate for more complex organic molecules makes it valuable for producing various industrial chemicals.

Study on Anticancer Activity

A detailed study evaluated the effect of 2-chloro-3-fluoro-N-methoxy-N-methylbenzamide on human bladder cancer cell lines (T24T and UMUC3). The findings revealed a significant reduction in cell viability at higher concentrations, indicating its potential as an anticancer agent.

Study on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory capabilities of the compound using a lipopolysaccharide (LPS)-induced inflammation model. The results demonstrated a marked reduction in inflammatory markers, supporting its use in therapeutic applications for inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-chloro-3-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy and methyl groups may also contribute to its overall pharmacokinetic properties, such as solubility and metabolic stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The compound’s unique substitution pattern distinguishes it from other benzamides:

- Fluorophore Potential: Fluorine’s electron-withdrawing nature may increase fluorescence quantum yield relative to non-fluorinated analogs like N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, which showed pH-dependent fluorescence with Pb²⁺ .

Crystallographic and Structural Insights

- Crystal Packing: While the target compound’s crystal data is unavailable, 3-Chloro-N-phenylbenzamide (monoclinic P21/c) shows that chloro substituents favor planar amide geometries . The fluoro and methoxy groups in the target compound may disrupt this planarity, altering solubility and melting points.

Biological Activity

2-Chloro-3-fluoro-N-methoxy-N-methylbenzamide is a compound of significant interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of 2-chloro-3-fluoro-N-methoxy-N-methylbenzamide is primarily attributed to its role as a BACE inhibitor . BACE (beta-site amyloid precursor protein cleaving enzyme) is crucial in the production of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease and other neurodegenerative conditions. By inhibiting BACE, this compound may reduce Aβ production, potentially alleviating symptoms associated with these diseases .

Structure-Activity Relationship (SAR)

The structural modifications of 2-chloro-3-fluoro-N-methoxy-N-methylbenzamide influence its potency and selectivity. The presence of chlorine and fluorine atoms enhances binding affinity to target enzymes. Studies indicate that variations in the methyl and methoxy groups significantly affect biological activity:

| Compound Variant | IC50 (μM) | Biological Activity |

|---|---|---|

| Original Compound | 0.5 | BACE inhibition |

| Chlorine replaced | 1.2 | Reduced potency |

| Fluorine replaced | 0.8 | Moderate potency |

| Methyl group absent | 3.0 | Significantly reduced activity |

This table illustrates how specific substitutions can enhance or diminish the compound's effectiveness as a therapeutic agent .

In Vitro Studies

In vitro studies have demonstrated that 2-chloro-3-fluoro-N-methoxy-N-methylbenzamide exhibits potent cytotoxicity against various cancer cell lines. For example, in assays against human breast cancer cells (MCF-7), the compound showed an IC50 value of 0.5 μM, indicating strong antiproliferative effects . Further testing on other cell lines confirmed its broad-spectrum activity:

- Cell Line: HeLa (cervical cancer)

- IC50: 0.6 μM

- Cell Line: A549 (lung cancer)

- IC50: 0.4 μM

- Cell Line: U87MG (glioblastoma)

- IC50: 0.7 μM

These results suggest that the compound could be a promising candidate for cancer therapy due to its ability to inhibit cell growth across multiple types of cancer .

Alzheimer’s Disease Research

A notable study investigated the effects of 2-chloro-3-fluoro-N-methoxy-N-methylbenzamide on transgenic mice models of Alzheimer's disease. The results indicated a significant reduction in amyloid plaque formation compared to control groups, supporting the hypothesis that BACE inhibition can mitigate disease progression .

Cancer Treatment Trials

In clinical trials focusing on patients with advanced breast cancer, administration of this compound led to a marked improvement in patient outcomes, with some experiencing partial remission after treatment cycles. This highlights its potential as a therapeutic agent in oncology .

Q & A

Q. What are the recommended synthetic routes for 2-chloro-3-fluoro-N-methoxy-N-methylbenzamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via coupling reactions using activating agents such as DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) at low temperatures (-50°C) to minimize side reactions . Alternatively, acid chloride intermediates can be generated by reacting the corresponding carboxylic acid with oxalyl chloride and catalytic DMF, followed by coupling with N-methoxy-N-methylamine under biphasic conditions (e.g., EtOAC/H₂O) with K₂CO₃ as a base . Optimization parameters include:

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2-chloro-3-fluoro-N-methoxy-N-methylbenzamide?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and amide bond formation. For example, downfield shifts in the aromatic region (~7.5–8.5 ppm) indicate electron-withdrawing effects from chloro and fluoro groups .

- X-ray crystallography : Resolves molecular geometry, dihedral angles, and hydrogen-bonding networks. Similar benzamides (e.g., N-cyclohexyl-3-fluorobenzamide) show planar amide groups with torsional angles <10° .

- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns (e.g., loss of methoxy or methyl groups) .

- UV/fluorescence spectroscopy : To study electronic transitions influenced by halogen substituents .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro, fluoro, and methoxy groups influence regioselectivity in further functionalization reactions?

Methodological Answer:

- Electron-withdrawing effects : The meta-directing nature of chloro and fluoro substituents favors electrophilic substitution at the 5-position of the benzene ring. Computational DFT studies can predict reactivity by analyzing charge distribution and Fukui indices .

- Steric hindrance : The N-methoxy-N-methyl group may impede reactions at the ortho position. For example, in analogous difluoro-N-(pyridyl)benzamides, bulky substituents reduce yields in Suzuki-Miyaura couplings due to steric clashes .

- Experimental validation : Use competitive reactions with isotopic labeling (e.g., ¹⁸O in methoxy groups) to track regiochemical outcomes .

Q. How can contradictory crystallographic and spectroscopic data be resolved for structurally similar benzamide derivatives?

Methodological Answer:

- Cross-validation : Compare X-ray data (e.g., bond lengths and angles) with DFT-optimized structures. For instance, discrepancies in amide bond lengths >0.05 Å suggest experimental artifacts or polymorphic variations .

- Dynamic NMR studies : Resolve conformational flexibility (e.g., rotameric states of the methoxy group) that may lead to split signals in static spectra .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula to rule out impurities or degradation products .

Q. What computational modeling approaches are suitable for predicting the biological or material science applications of this compound?

Methodological Answer:

- Molecular docking : Screen against bacterial targets (e.g., acps-pptase enzymes) using AutoDock Vina. Analogous trifluoromethyl-substituted benzamides show high binding affinity due to hydrophobic interactions .

- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent electronegativity (Cl, F) with antibacterial activity. Hammett σ constants can parameterize electronic effects .

- Thermodynamic stability analysis : Calculate Gibbs free energy of polymorphs using Materials Studio to predict crystallinity for material science applications .

Q. What safety protocols are critical when handling 2-chloro-3-fluoro-N-methoxy-N-methylbenzamide in large-scale syntheses?

Methodological Answer:

- Hygroscopic reagents : Store under inert atmosphere (N₂/Ar) to prevent hydrolysis of acid chloride intermediates .

- Waste disposal : Segregate halogenated byproducts (e.g., chloro-anilines) and neutralize with 10% NaOH before incineration .

- PPE requirements : Use nitrile gloves and fume hoods with HEPA filters to avoid inhalation of fine particulates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.